molecular formula C19H18N2O2 B10992143 N-(2-hydroxy-2-phenylethyl)-3-(1H-pyrrol-1-yl)benzamide

N-(2-hydroxy-2-phenylethyl)-3-(1H-pyrrol-1-yl)benzamide

Cat. No.: B10992143
M. Wt: 306.4 g/mol
InChI Key: UUHGZTJKUSIPJJ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-phenylethyl)-3-(1H-pyrrol-1-yl)benzamide is a synthetic organic compound that features a benzamide core with a hydroxy-phenylethyl and a pyrrol substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-phenylethyl)-3-(1H-pyrrol-1-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: This can be achieved by reacting 3-(1H-pyrrol-1-yl)benzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Hydroxy-Phenylethyl Group: The hydroxy-phenylethyl group can be introduced via a nucleophilic substitution reaction, where the benzamide is reacted with 2-bromo-2-phenylethanol in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Electrophilic Substitution Reagents: Nitric acid, halogens (chlorine, bromine).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for the development of new pharmaceuticals.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Material Science: As a building block for the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-phenylethyl)-3-(1H-pyrrol-1-yl)benzamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxy-phenylethyl group may play a role in binding interactions, while the pyrrol group could influence the compound’s electronic properties.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxy-2-phenylethyl)-3-(1H-indol-1-yl)benzamide: Similar structure but with an indole group instead of a pyrrol group.

    N-(2-hydroxy-2-phenylethyl)-3-(1H-pyrrol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide group.

Uniqueness

N-(2-hydroxy-2-phenylethyl)-3-(1H-pyrrol-1-yl)benzamide is unique due to the combination of the hydroxy-phenylethyl and pyrrol groups, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

N-(2-hydroxy-2-phenylethyl)-3-pyrrol-1-ylbenzamide

InChI

InChI=1S/C19H18N2O2/c22-18(15-7-2-1-3-8-15)14-20-19(23)16-9-6-10-17(13-16)21-11-4-5-12-21/h1-13,18,22H,14H2,(H,20,23)

InChI Key

UUHGZTJKUSIPJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)N3C=CC=C3)O

Origin of Product

United States

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